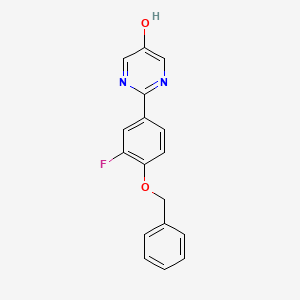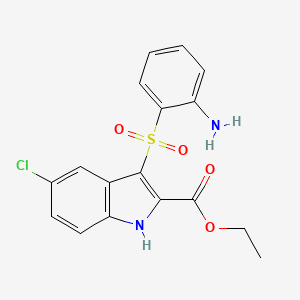
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester typically involves multiple steps. One common method starts with the preparation of ethyl indole-2-carboxylate, which is then subjected to various functionalization reactions. For instance, the nitrogen of ethyl indole-2-carboxylate can be alkylated using aqueous potassium hydroxide in acetone
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and sulfonates, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl indole-2-carboxylate: A simpler indole derivative used as a starting material in the synthesis of more complex compounds.
3-Bromo-1H-indole-2-carboxylic acid: Another functionalized indole with different substituents, used in various organic synthesis applications.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific fields.
特性
CAS番号 |
206256-32-8 |
|---|---|
分子式 |
C17H15ClN2O4S |
分子量 |
378.8 g/mol |
IUPAC名 |
ethyl 3-(2-aminophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-16(11-9-10(18)7-8-13(11)20-15)25(22,23)14-6-4-3-5-12(14)19/h3-9,20H,2,19H2,1H3 |
InChIキー |
YLPOCIPTIQBWAU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
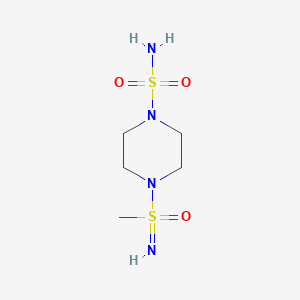
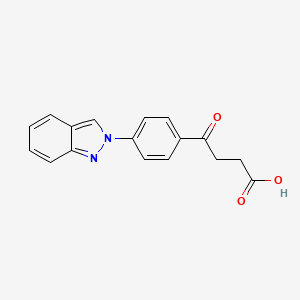
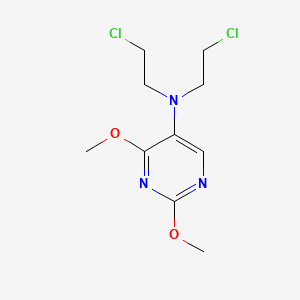
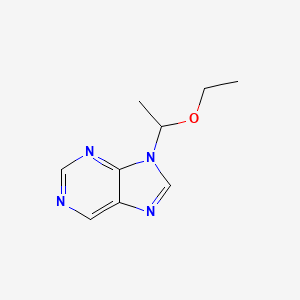
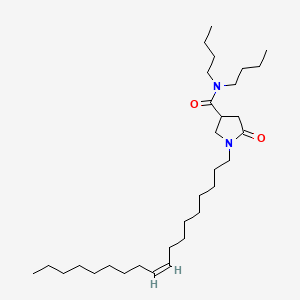
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
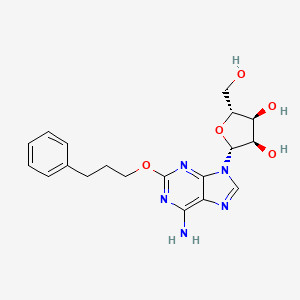

methanone](/img/structure/B12920857.png)
